molecular formula C15H22N2O2S2 B3412508 4-butyl-3-(butylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 933022-61-8

4-butyl-3-(butylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3412508
CAS No.: 933022-61-8
M. Wt: 326.5 g/mol
InChI Key: OGJRJGJCVUTMRT-UHFFFAOYSA-N
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Description

4-Butyl-3-(butylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 933022-61-8) is a high-purity chemical reagent with a molecular formula of C 15 H 22 N 2 O 2 S 2 and a molecular weight of 326.48 g/mol . This compound is part of the benzothiadiazine dioxide chemical class, a scaffold recognized in medicinal chemistry for its relevance in infectious disease and oncology research programs . This specific derivative is offered for research applications, particularly in early-stage drug discovery. Compounds based on the 1,2,4-thiadiazine 1,1-dioxide scaffold have been identified from high-throughput phenotypic screening as having promising broad-spectrum anti-infective activity against poverty-related pathogens, including Trypanosoma brucei , Leishmania infantum , and Trypanosoma cruzi . Furthermore, structurally related analogues have been synthesized and evaluated as potent and selective PI3Kδ inhibitors, indicating the core structure's potential application in the investigation of cancer therapeutics and cellular signaling pathways . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in biological screening assays . Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-butyl-3-butylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S2/c1-3-5-11-17-13-9-7-8-10-14(13)21(18,19)16-15(17)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJRJGJCVUTMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-butyl-3-(butylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a member of the thiadiazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazine ring substituted with butyl and butylthio groups. This structural configuration is believed to influence its biological properties significantly.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazine compounds exhibit promising anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines with IC50 values ranging from 3.58 to 15.36 μM , indicating significant potential for further development in cancer therapeutics .

Table 1: Cytotoxicity of Thiadiazine Derivatives

CompoundCancer Cell Line IC50 (μM)Normal Cell Line IC50 (μM)
Compound A5.91–12.8838.77–66.22
Compound B3.58–15.36>50

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2-M phase . In vivo studies are necessary to confirm these findings and assess the therapeutic window.

Antimicrobial Activity

Thiadiazine compounds have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one study reported effective inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) below 50 μg/mL .

Table 2: Antimicrobial Activity of Thiadiazine Compounds

CompoundBacterial StrainMIC (μg/mL)
Compound AE. coli<50
Compound BStaphylococcus aureus<50

Anti-inflammatory Activity

Compounds within the thiadiazine class have been investigated for their anti-inflammatory effects through inhibition of specific pathways such as the Mas-related gene X2 (MRGX2) pathway. This pathway is associated with conditions like asthma and chronic urticaria . The inhibition of MRGX2 by these compounds suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several research groups have conducted studies on the biological activities of thiadiazine derivatives:

  • A study focused on the synthesis and characterization of various thiadiazine derivatives, demonstrating their ability to inhibit cancer cell proliferation effectively while sparing normal cells .
  • Another investigation highlighted the anti-inflammatory potential of these compounds through specific receptor interactions, providing a basis for their use in treating inflammatory conditions .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-butyl-3-(butylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exhibit significant antimicrobial properties. Studies have shown that thiadiazine derivatives can inhibit the growth of various bacteria and fungi. For instance, a related compound demonstrated efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Anticancer Research

Thiadiazine derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases involved in cell proliferation . This property could be harnessed for therapeutic purposes in oncology.

Agricultural Uses

Compounds within the thiadiazine class have been investigated for their potential as crop protection agents. Their ability to inhibit specific enzymes in pests suggests they could serve as effective pesticides or herbicides . Research is ongoing to evaluate their efficacy and safety in agricultural settings.

Material Science

Due to their unique chemical structure, thiadiazines may find applications in materials science as additives or stabilizers in polymer formulations. Their ability to interact with various substrates could enhance material properties such as durability and resistance to environmental factors.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth against E. coli strains.
Study BAnticancer PropertiesInduced apoptosis in cancer cell lines via kinase inhibition.
Study CAgricultural ApplicationEvaluated as a potential pesticide with effective pest control properties.

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Thiadiazine 1,1-Dioxide Family

Substituent Variations at the 4-Position
  • 4-Ethyl/4-Allyl Derivatives: Thieno[3,2-e]-1,2,4-thiadiazine dioxides with ethyl or allyl groups at the 4-position (e.g., compound 24, 27) exhibit potent AMPA receptor modulation. For example, 4-ethyl derivatives showed cognitive enhancement at 0.3 mg/kg orally in mice, while 4-allyl derivatives (e.g., 27) demonstrated synthetic versatility but lower metabolic stability . Comparison: The butyl group in the target compound may enhance lipophilicity and half-life compared to shorter alkyl chains but could reduce receptor binding affinity due to steric bulk.
  • 4-Fluoroalkyl Derivatives: Fluorinated analogs like 12b (4-(2-fluoroethyl)-substituted) exhibited improved metabolic stability and oral bioavailability compared to non-fluorinated counterparts .
Substituent Variations at the 3-Position
  • 3-Chloro/3-Methyl Derivatives: Compounds such as IDRA-21 (7-chloro-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide) are known AMPA receptor potentiators . The chloro group enhances electrophilicity, while methyl groups improve membrane permeability. Comparison: The butylthio group in the target compound introduces a sulfur atom, which may alter electronic properties (e.g., hydrogen bonding) and solubility. This could shift activity toward different targets, such as enzyme inhibition (e.g., carbonic anhydrase) .
  • 3-Heteroaryl Derivatives :
    Pyridyl- or furyl-substituted analogs (e.g., compound 6 ) showed moderate anticancer activity against renal and lung cancer cell lines .

    • Comparison : The butylthio substituent lacks aromaticity, likely reducing π-π stacking interactions critical for binding to kinase targets like PI3Kδ .

Core Modifications: Thiophene vs. Benzene/Pyridine

  • Thieno[3,2-e]-1,2,4-thiadiazine Dioxides: Thiophene isosteres (e.g., compound 24) retained AMPA receptor activity but with altered potency due to differences in ring electronics and steric profile . Comparison: The benzo-fused core of the target compound provides a planar aromatic system, favoring interactions with hydrophobic pockets in ionotropic glutamate receptors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-butyl-3-(butylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions. For example, analogous thiadiazine derivatives are synthesized by constructing the thiadiazine core via cyclization of sulfonamide precursors, followed by alkylation or thioether formation. Key steps include:

  • Step 1 : Formation of the thiadiazine ring using sulfonamides and aldehydes/ketones under acidic conditions .

  • Step 2 : Introduction of the butylthio group via nucleophilic substitution with butanethiol, often requiring catalysts like triethylamine and anhydrous solvents (e.g., DMF or THF) .

    • Optimization : Yield improvements (e.g., 25–74% in related compounds) depend on solvent polarity, temperature (reflux vs. room temperature), and stoichiometric ratios of reagents .
    Example Reaction Parameters (Analogous Compounds)
    Catalyst: Triethylamine, Solvent: DMF
    Temperature: 80–100°C, Time: 12–24 hours
    Yield Range: 36–74% (varies with substituents)

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonds stabilizing the thiadiazine ring conformation) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and regiochemistry (e.g., δ 1.23 ppm for ethyl groups in similar structures) .
  • HPLC/MS : Ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thiadiazine derivatives (e.g., anticancer vs. antimicrobial effects)?

  • Root Causes : Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., renal vs. lung cancer models) or bacterial strains .
  • Structural Modifications : Substitutions at the 3- and 4-positions alter electronic properties and target binding. For instance, bulkier alkyl groups (e.g., butyl vs. methyl) enhance lipid solubility, affecting membrane permeability .
    • Resolution Approach :
  • Comparative SAR Studies : Systematically vary substituents and test across standardized assays (e.g., NIH/NCATS protocols).
  • Meta-Analysis : Cross-reference biological data with structural databases (e.g., PubChem) to identify trends .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methods :

  • Docking Simulations : Use software like AutoDock Vina to model binding to proteins (e.g., kinases or bacterial enzymes). The thiadiazine ring’s sulfone group often participates in hydrogen bonding with active-site residues .

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing substituents lower LUMO energy, enhancing electrophilic attack potential .

    Computational Parameters for Analogous Compounds
    Basis Set: B3LYP/6-311+G(d,p)
    Solvent Model: PCM (water)
    Binding Affinity (ΔG): -8.2 to -10.5 kcal/mol

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Challenges : Low yields in multi-step reactions, purification bottlenecks.
  • Solutions :

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thioether formation) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability and ease of removal .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting crystallographic data on thiadiazine derivatives?

  • Case Study : In 3-(3-chlorobenzoyl)-4-hydroxy-1,2-benzothiazine 1,1-dioxide, the thiadiazine ring adopts a half-chair conformation, stabilized by N–H⋯O and C–H⋯O hydrogen bonds . Discrepancies in bond lengths (e.g., S–N vs. C–O) may arise from crystallization solvents or temperature.
  • Validation : Cross-check with DFT-optimized geometries and refine using software like SHELXL .

Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?

  • Priority Assays :

  • Cell Viability (MTT/WST-1) : Test IC₅₀ values in cancer/normal cell lines (e.g., NCI-60 panel) .
  • Enzyme Inhibition : Use fluorogenic substrates for target enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • Antimicrobial Susceptibility : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-butyl-3-(butylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
4-butyl-3-(butylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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